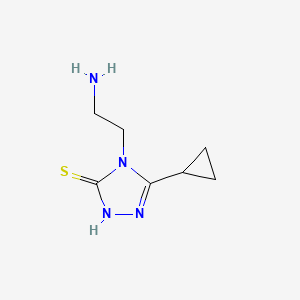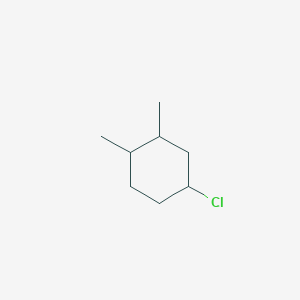
4-Chloro-1,2-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,2-dimethylcyclohexane is a chemical compound with the molecular formula C8H15Cl. It belongs to the class of cycloalkanes and contains a chlorine atom and two methyl groups attached to a cyclohexane ring. The compound’s structure can be visualized as follows:
Structure: CH3−CH2−CH2−CH2−CH2−CH2−CH2−Cl
Preparation Methods
Synthetic Routes: The synthesis of 4-chloro-1,2-dimethylcyclohexane typically involves chlorination of 1,2-dimethylcyclohexane. The reaction can be carried out using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2). The mechanism involves electrophilic substitution of a hydrogen atom with chlorine.
Reaction Conditions:Chlorination with Chlorine Gas:
Chlorination with Thionyl Chloride:
Industrial Production: Industrial-scale production of this compound involves optimizing the chlorination process for yield and purity.
Chemical Reactions Analysis
4-Chloro-1,2-dimethylcyclohexane can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., hydroxide ion, amine).
Reduction Reactions: Reduction with hydrogen gas (catalyzed by a metal catalyst) can convert the carbonyl group to an alcohol.
Oxidation Reactions: Oxidation of the methyl groups may lead to the formation of ketones or carboxylic acids.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology and Medicine: Investigated for its potential biological activity (e.g., antimicrobial properties).
Industry: Employed as an intermediate in the production of fine chemicals.
Mechanism of Action
The exact mechanism of action for 4-chloro-1,2-dimethylcyclohexane’s effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
4-Chloro-1,2-dimethylcyclohexane can be compared with other chlorinated cyclohexanes, such as 1-chloro-1-methylcyclohexane and 1,1-dichlorocyclohexane. Its unique features lie in the position of the chlorine atom and the presence of two methyl groups.
Properties
Molecular Formula |
C8H15Cl |
|---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
4-chloro-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C8H15Cl/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5H2,1-2H3 |
InChI Key |
GTEAJABXKIWBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


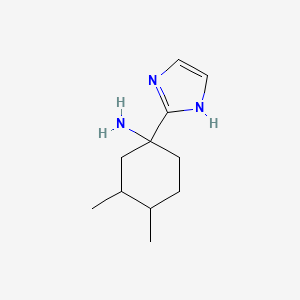
![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
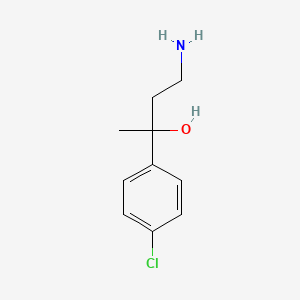
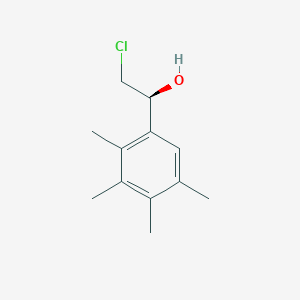
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)

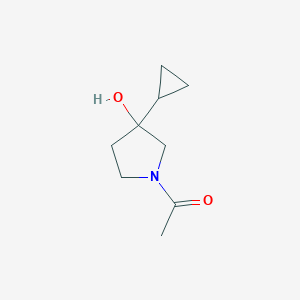
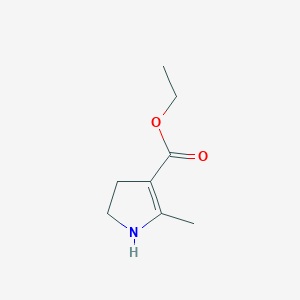
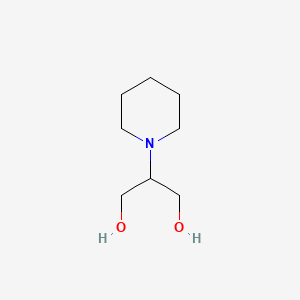
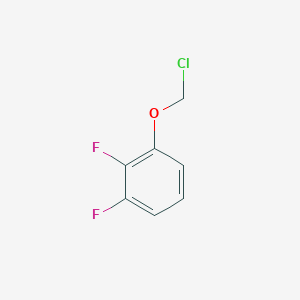
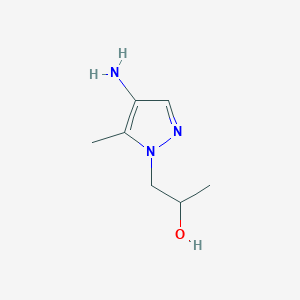
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
